3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid
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Overview
Description
3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid is a complex organic compound with the molecular formula C22H18O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Benzo[c]fluorene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]fluorene core.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted benzo[c]fluorenes.
Scientific Research Applications
3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Signaling Pathways: Affecting various cell signaling pathways to induce desired biological effects.
Comparison with Similar Compounds
Similar Compounds
7H-Benzo[c]fluorene: A structurally similar compound with different functional groups.
3,4-Benzofluorene: Another related compound with variations in the core structure.
Uniqueness
3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
82276-28-6 |
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Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3,9-diethyl-5-hydroxy-7-oxobenzo[c]fluorene-6-carboxylic acid |
InChI |
InChI=1S/C22H18O4/c1-3-11-5-7-13-15(9-11)20(23)18-17(13)14-8-6-12(4-2)10-16(14)21(24)19(18)22(25)26/h5-10,24H,3-4H2,1-2H3,(H,25,26) |
InChI Key |
LLUAMDVHHNCVFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C3=C(C(=C2O)C(=O)O)C(=O)C4=C3C=CC(=C4)CC |
Origin of Product |
United States |
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